1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro- is a heterocyclic compound that belongs to the pyrrolopyridine family
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro- typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the inhibition of downstream signaling cascades that are essential for cell growth and survival.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro- can be compared with other pyrrolopyridine derivatives. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking specific substituents.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: Compounds with a different ring fusion pattern but similar biological activities.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C7H5ClN2O2 |
---|---|
Molecular Weight |
184.58 g/mol |
IUPAC Name |
5-chloro-3,5-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-3-2-5(11)9-6(3)10-7(4)12/h1,4H,2H2,(H,9,10,11,12) |
InChI Key |
BEFOZWYXXOFEKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(C(=O)N=C2NC1=O)Cl |
Origin of Product |
United States |
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